molecular formula C24H26N6O2 B2913775 N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946290-09-1

N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

货号: B2913775
CAS 编号: 946290-09-1
分子量: 430.512
InChI 键: HPAYURPBKQSSAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Key structural features include:

  • Position 4: A 2,5-dimethoxyphenylamine moiety, contributing to hydrogen bonding and solubility.
  • Position 6: A piperidin-1-yl group, enhancing solubility and modulating target affinity .

属性

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-31-18-11-12-21(32-2)20(15-18)26-22-19-16-25-30(17-9-5-3-6-10-17)23(19)28-24(27-22)29-13-7-4-8-14-29/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAYURPBKQSSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound featuring a pyrazolo-pyrimidine scaffold, has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including antitumor effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • 2,5-Dimethoxyphenyl group
    • Phenyl group
    • Piperidinyl group

The molecular formula is C21H25N5O2, and its molecular weight is approximately 365.46 g/mol.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound showed significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines such as A549 and H520. In vitro studies indicated an IC50 value in the micromolar range for these cell lines, suggesting effective antiproliferative activity .
  • Mechanism of Action : The compound acts as a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR). This dual inhibition is crucial for the management of cancers that exhibit resistance to single-target therapies .

Selectivity and Toxicity

The selectivity of N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was assessed through comparisons with normal cell lines:

Cell LineIC50 (µM)Selectivity Index
A549 (NSCLC)5.010
H520 (NSCLC)6.08
BEAS-2B (Normal)>50-

This table illustrates that the compound exhibits a higher selectivity for cancer cells over normal lung cells, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have further elucidated the biological activity of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Tumor volume measurements indicated a significant decrease in size after administration of the compound over a specified treatment period .
  • Molecular Docking Studies : Computational modeling has suggested strong binding interactions between the compound and target receptors (EGFR and FGFR), providing insights into its mechanism at the molecular level. This includes hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex .
  • Comparative Analysis : Other derivatives of pyrazolo-pyrimidines have been synthesized and tested for their biological activities, revealing that modifications in substituents can enhance or diminish anticancer efficacy. The presence of methoxy groups has been linked to improved solubility and bioavailability .

相似化合物的比较

Substituent Variations at Position 4 (N-Aryl Group)

The N-aryl group at position 4 significantly influences target selectivity and pharmacokinetics.

Compound Name Position 4 Substituent Key Properties/Effects Reference
Target Compound 2,5-dimethoxyphenyl Enhanced solubility due to methoxy groups; potential for π-π interactions
N-(3-chloro-4-methoxyphenyl) derivative 3-chloro-4-methoxyphenyl Electron-withdrawing Cl may reduce metabolic stability but improve binding affinity
N-(4-fluorophenyl) derivative 4-fluorophenyl Fluorine increases lipophilicity and membrane permeability
N-(3,4-dimethylphenyl) derivative 3,4-dimethylphenyl Methyl groups enhance hydrophobicity, potentially reducing solubility

Key Insight : The 2,5-dimethoxyphenyl group in the target compound balances solubility and binding interactions better than halogenated or alkylated analogues, which may prioritize target affinity over bioavailability .

Substituent Variations at Position 6

Position 6 substituents modulate kinase selectivity and cellular uptake.

Compound Name Position 6 Substituent Key Properties/Effects Reference
Target Compound Piperidin-1-yl Moderate lipophilicity; improves solubility and CNS penetration potential
6-(4-Methylpiperazin-1-yl) derivative 4-Methylpiperazinyl Increased basicity may enhance solubility and protein binding
6-(Pyrrolidin-1-yl) derivative Pyrrolidin-1-yl Smaller ring size may reduce steric hindrance in binding pockets
6-(Allylthio) derivatives (e.g., Compound 5) Allylthio Thioether linkage enables nanomaterial conjugation for controlled release

Key Insight: Piperidin-1-yl and methylpiperazinyl groups are preferred for kinase inhibitors due to their balance of solubility and binding efficiency. Allylthio derivatives (e.g., Compound 5) are tailored for nanomaterial-based delivery systems .

Substituent Variations at Position 1

Position 1 substituents influence steric interactions and scaffold conformation.

Compound Name Position 1 Substituent Key Properties/Effects Reference
Target Compound Phenyl Rigid structure stabilizes the active conformation
1-(2-Chloro-2-phenylethyl) derivative 2-Chloro-2-phenylethyl Bulky substituent may limit off-target interactions but reduce solubility
1-((Tetrahydro-2H-pyran-4-yl)methyl) derivative Tetrahydro-2H-pyran-4-ylmethyl Oxygen-containing group enhances solubility and metabolic stability

Key Insight : The phenyl group at position 1 in the target compound optimizes conformational stability, while oxygen-containing substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl) improve solubility .

Pharmacological and Therapeutic Implications

  • Nanomaterial-Loaded Analogues (e.g., HNTs-5): Exhibit sustained release kinetics (e.g., 80% release over 72 hours) for prostate and bladder cancer therapy .
  • CNS-Penetrant Analogues (e.g., Compound 25) : Bulkier lipophilic groups (e.g., cyclopropoxynaphthalene) enhance blood-brain barrier penetration for toxoplasmosis treatment .

常见问题

Q. Methodological Answer :

  • 1H NMR : Identify substituents via characteristic shifts:
    • Piperidin-1-yl protons: δ 1.67 (d, J = 6.8 Hz, 3H) .
    • Dimethoxyphenyl protons: δ 3.79 (s, 3H) for methoxy groups .
  • HRMS : Confirm molecular weight (e.g., calculated [M+^+] = 394.1794; observed 394.1783) .
  • HPLC : Use C18 columns with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) for purity assessment .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Q. Methodological Answer :

  • Synthetic Variations : Synthesize analogs with modified substituents (e.g., replace piperidin-1-yl with morpholine or 4-methylpiperazine) using protocols in .
  • Biological Assays : Test in vitro activity (e.g., kinase inhibition) using dose-response curves (IC50_{50} determination).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with target proteins (e.g., ATP-binding sites). Compare binding energies of analogs to identify critical substituents .

Advanced Question: What methods are used to analyze the impact of intramolecular hydrogen bonding on conformational stability?

Q. Methodological Answer :

  • X-ray Diffraction : Resolve crystal structures to measure dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings in ) and identify N–H···N or C–H···O bonds .
  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS to assess hydrogen bond persistence over 100-ns trajectories.
  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) from 25°C to 80°C to evaluate dynamic behavior .

Basic Question: How can researchers validate the purity of synthesized batches?

Q. Methodological Answer :

  • HPLC-UV/ELSD : Use a C18 column with isocratic elution (acetonitrile/0.1% TFA in water, 55:45) at 254 nm. Purity >95% is indicated by a single peak .
  • Elemental Analysis : Ensure C, H, N values deviate <0.4% from theoretical values.
  • Melting Point : Compare observed mp (e.g., 278–281°C in ) with literature to detect impurities .

Advanced Question: How can contradictions in biological assay data across studies be addressed?

Q. Methodological Answer :

  • Standardized Protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for IC50_{50} normalization).
  • Solubility Checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation. Confirm solubility via dynamic light scattering (DLS).
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or methodological biases .

Advanced Question: What strategies improve the metabolic stability of pyrazolo[3,4-d]pyrimidine analogs?

Q. Methodological Answer :

  • Fluorine Substitution : Introduce CF3_3 groups (e.g., at the 4-position of benzamide) to enhance lipophilicity and block oxidative metabolism .
  • Prodrug Design : Convert primary amines to tert-butoxycarbonyl (Boc)-protected derivatives for improved plasma stability .
  • In Vitro Microsomal Assays : Test analogs in human liver microsomes (HLM) with NADPH cofactor to measure t1/2_{1/2}. Prioritize compounds with t1/2_{1/2} >60 minutes .

Basic Question: What are the key considerations for designing stable formulations of this compound for in vivo studies?

Q. Methodological Answer :

  • Vehicle Selection : Use 10% Solutol HS-15 in saline for intravenous administration to enhance solubility.
  • Lyophilization : Prepare lyophilized powders with mannitol (1:1 w/w) for long-term storage at −80°C.
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) per ICH guidelines .

Advanced Question: How can computational methods predict off-target interactions for this compound?

Q. Methodological Answer :

  • Pharmacophore Modeling : Use Schrödinger’s Phase to generate 3D pharmacophores based on known kinase inhibitors. Screen against databases (e.g., ChEMBL) to identify off-targets.
  • Proteome-Wide Docking : Employ AutoDock Vina to dock the compound into all human protein structures in the PDB. Filter results by docking score (<−8.0 kcal/mol) and binding site conservation .
  • Experimental Validation : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to confirm computational predictions .

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